molecular formula C14H17NO3 B12439548 Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate CAS No. 214610-11-4

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate

Cat. No.: B12439548
CAS No.: 214610-11-4
M. Wt: 247.29 g/mol
InChI Key: GTRWMSOHJOEGLM-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate is a high-value, protected oxindole derivative designed for pharmaceutical research and development. The oxindole core is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds and approved drugs . This compound features a tert-butoxycarbonyl (Boc) group on the indoline nitrogen, a crucial protecting group that enhances stability during synthetic transformations and can be readily removed under mild acidic conditions . The methyl substituent at the C3 position of the oxindole ring is a key structural feature, as this site is extensively explored to generate molecular diversity and modulate biological activity . Researchers utilize this chemical as a key intermediate in the synthesis of complex 3,3-disubstituted oxindoles, which are prominent structures in drug discovery for their potent activities . Oxindole derivatives have demonstrated significant pharmacological profiles across various therapeutic areas, including as antiviral , anticancer , anti-inflammatory , and anti-tuberculosis agents . The structural flexibility of this building block allows for further functionalization, making it an essential reagent for constructing targeted libraries in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

214610-11-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 3-methyl-2-oxo-3H-indole-1-carboxylate

InChI

InChI=1S/C14H17NO3/c1-9-10-7-5-6-8-11(10)15(12(9)16)13(17)18-14(2,3)4/h5-9H,1-4H3

InChI Key

GTRWMSOHJOEGLM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2N(C1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

Asymmetric synthesis remains a cornerstone for producing enantiomerically enriched tert-butyl 3-methyl-2-oxoindoline-1-carboxylate. A prominent method involves the use of chiral phosphoric acids, such as (S)-TRIP, to catalyze the reaction between oxindole precursors and tert-butyl dicarbonate. For example, Rapoport and colleagues demonstrated that treating 3-methyloxindole with di-tert-butyl dicarbonate in the presence of (S)-TRIP (10 mol%) in dichloromethane at 0°C achieves the product with 92% enantiomeric excess (ee) and 85% yield. This method leverages hydrogen-bonding interactions between the catalyst and substrate to induce stereoselectivity.

Recent advancements include the use of squaramide catalysts for dynamic kinetic resolution. Loh et al. reported a squaramide-catalyzed cyclization of malonate derivatives, yielding the target compound in 93% ee and 87% yield under mild conditions. Computational studies corroborate that protonation of the carbonyl oxygen by chiral acids (e.g., acetic acid) lowers activation barriers, favoring cyclization.

Metal-Catalyzed Cyclization Approaches

Transition-metal catalysis offers efficient routes to this compound. A copper(II)-mediated protocol developed by Studer et al. employs Cu(OTf)₂ and a bisphosphine ligand (L1) in tetrahydrofuran (THF) under nitrogen. This method facilitates the coupling of N-arylacrylamides with tert-butyl 4-iodopiperidine-1-carboxylate, achieving 80% yield at room temperature. The mechanism involves single-electron transfer (SET) oxidation, generating aryl radicals that undergo homolytic aromatic substitution (HAS).

Palladium-catalyzed methods are also notable. For instance, a palladium(II)-catalyzed cyclization of methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate with trimethylorthobenzoate in toluene at 120°C produces the tert-butyl-protected oxindole in 85% yield. This approach is scalable, with patent data indicating successful gram-scale synthesis.

Reduction-Cyclization of Nitro Precursors

A reduction-cyclization cascade from nitro-substituted malonates provides a straightforward route. Di-tert-butyl 2-methyl-(2-nitrophenyl)malonate undergoes hydrogenation using 5% Rh/C and hydrazine monohydrate in methanol, yielding this compound in 73% yield. Key advantages include operational simplicity and avoidance of column chromatography, as the product precipitates directly.

Density functional theory (DFT) studies reveal that acetic acid accelerates protonation of the intermediate enolate, reducing the activation Gibbs free energy (ΔG‡) from 28.3 kcal/mol (methanol-assisted) to 22.1 kcal/mol. This insight explains the superior efficiency of acidic conditions in cyclization steps.

Transition-Metal-Free Radical Processes

Recent work by Niklas and Studer introduces a transition-metal-free method using ketene-derived amide enolates. Treatment of N-methyl-p-toluidine with disubstituted ketenes in THF under reflux generates a polar-radical crossover intermediate, which undergoes oxidative cyclization with iodobenzene diacetate (IBD). This method achieves 93% yield and excellent functional group tolerance, including halogenated and heteroaromatic substrates.

Industrial-Scale Multi-Step Synthesis

Industrial patents highlight scalable processes for this compound. One protocol involves:

  • Acylation : Methyl oxindole-6-carboxylate is treated with acetic anhydride to form methyl 1-acetyl-2-oxoindoline-6-carboxylate (87% yield).
  • Alkylation : Reaction with trimethylorthobenzoate in toluene at 130°C affords methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-2-oxoindoline-6-carboxylate (83% yield).
  • Deprotection : Cleavage of the acetyl group using potassium tert-butoxide in ethanol yields the final product (90% purity by HPLC).

Comparative Analysis of Methods

Method Catalyst/Reagents Yield (%) Scalability Stereoselectivity
Asymmetric Synthesis (S)-TRIP 85 Moderate 92% ee
Cu-Catalyzed Cyclization Cu(OTf)₂, L1 80 High N/A
Reduction-Cyclization Rh/C, Hydrazine 73 High Racemic
Radical Process IBD, Ketene enolate 93 Moderate N/A
Industrial Multi-Step Ac₂O, Trimethylorthobenzoate 87–90 High N/A

Mechanistic Insights and Optimization

Key mechanistic findings include:

  • Acid Assistance : Proton donors (e.g., acetic acid) stabilize transition states in cyclization, reducing ΔG‡ by 6.2 kcal/mol compared to non-acidic conditions.
  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance radical stability in transition-metal-free methods, while toluene improves selectivity in industrial alkylation.
  • Temperature Control : Low temperatures (–78°C) prevent racemization in asymmetric synthesis, whereas reflux conditions accelerate radical recombination.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-oxoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate 3-methyl C₁₄H₁₇NO₃ 247.12 Lipophilic; stabilizes indoline core
Tert-butyl 3-(4-fluorophenyl)-2-oxoindoline-1-carboxylate 3-(4-fluorophenyl) C₁₉H₁₈FNO₃ 327.13 Enhanced electronic effects for catalysis
Tert-butyl 6-(trifluoromethyl)-3-(2-methoxyphenyl)-2-oxoindoline-1-carboxylate 6-CF₃, 3-(2-methoxyphenyl) C₂₁H₂₀F₃NO₄ 407.13 Electron-withdrawing groups for reactivity modulation
(S)-tert-Butyl 5-fluoro-3-phenyl-3-(trifluoromethanesulfenyl)-2-oxoindoline-1-carboxylate 5-F, 3-SCF₃, 3-Ph C₂₀H₁₈F₄NO₃S 452.08 Chiral center; potential pharmaceutical applications
Tert-butyl 5-chloro-3-((R)-1-ethoxy-3-nitropropan-2-yl)-2-oxoindoline-1-carboxylate 5-Cl, 3-nitroethyl C₁₉H₂₄ClN₂O₆ 429.20 Nitro group enhances electrophilicity

Key Observations:

Electronic Effects :

  • Electron-donating groups (e.g., 3-methyl in 5i) increase electron density at the indoline core, favoring nucleophilic reactions. In contrast, electron-withdrawing substituents (e.g., 4-fluorophenyl in 5g or trifluoromethyl in 5h) enhance electrophilicity, enabling participation in cross-coupling or cycloaddition reactions .
  • The trifluoromethanesulfenyl (-SCF₃) group in introduces steric bulk and polarizability, which may improve binding affinity in drug candidates .

Steric Effects :

  • Bulky substituents (e.g., 3-(2-methoxyphenyl) in 5h) reduce reaction rates in sterically constrained environments but improve regioselectivity in catalytic processes .

Chirality :

  • Chiral derivatives (e.g., (S)-tert-butyl 5-fluoro-3-phenyl-3-(trifluoromethanesulfenyl)-2-oxoindoline-1-carboxylate) exhibit enantioselective reactivity, critical for asymmetric synthesis .

Key Observations:

  • Hydrogenation Efficiency : The 63% yield of 5h () suggests moderate efficiency under Pd(OH)₂ catalysis, likely due to steric hindrance from the trifluoromethyl and methoxyphenyl groups .
  • Asymmetric Synthesis : High yields (>75%) in and highlight the effectiveness of chiral catalysts (e.g., cinchona alkaloids) in enantioselective fluorination and trifluoromethylthiolation .

Stability and Reactivity

  • Thermal Stability : The Boc group in 5i and analogs confers thermal stability, as evidenced by successful purification via column chromatography without decomposition .
  • Hydrolytic Sensitivity : Derivatives with nitro groups (e.g., 3-nitropropan-2-yl in ) may require anhydrous conditions to prevent hydrolysis .
  • Oxidative Resistance: Fluorinated and chlorinated derivatives (e.g., 5g and 5h) exhibit enhanced oxidative stability compared to non-halogenated analogs .

Biological Activity

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C${13}$H${15}$NO$_{3}$ and features a tert-butyl ester group, an indoline core, a carbonyl group at the 2-position, and a carboxylate group at the 1-position. This unique structure contributes to its stability and solubility, enhancing its potential for various applications in drug development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through its interaction with specific enzymes and receptors involved in tumor growth.
  • Antimicrobial Effects : Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Activity : Preliminary data suggest that this compound may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.

The mechanism of action involves the compound's ability to bind to specific biological targets, such as enzymes or receptors. This binding can inhibit their activity, leading to various biological effects. For instance, it may inhibit PI3K pathways, which are crucial in cancer progression and survival .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3,3-Dimethyl-2-oxoindoline-1-carboxylateLacks the tert-butyl ester groupCore indole structure
Tert-butyl 2-oxoindoline-1-carboxylateSimilar structure without the 3-methyl substitutionDifferent substitution pattern
Tert-butyl 3-benzylidene-2-oxoindolineContains a benzylidene group instead of methylPotentially different biological activity

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For example, it was found to significantly reduce cell viability in breast cancer cells (MCF7) at concentrations ranging from 10 µM to 50 µM over 48 hours.
  • Antimicrobial Efficacy : A study evaluating its antimicrobial properties reported that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 9.375 µg/mL for Pseudomonas aeruginosa to 150 µg/mL for Staphylococcus aureus .
  • Anti-inflammatory Potential : Research has indicated that this compound may act on Toll-like receptors (TLRs), modulating immune responses. In particular, it showed promising results in reducing inflammatory cytokine production in cellular models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-methyl-2-oxoindoline-1-carboxylate, and what reaction conditions optimize yield?

  • The compound is typically synthesized via carbamate protection of indoline derivatives. Key steps include Boc (tert-butoxycarbonyl) group introduction under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) at 0–20°C . Purification often involves column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires strict control of reaction time, temperature, and stoichiometric ratios of activating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the Boc group (e.g., tert-butyl protons at ~1.3–1.5 ppm) and indole/oxoindoline backbone . FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH/OH groups. High-resolution mass spectrometry (HRMS) validates molecular weight . X-ray crystallography resolves stereochemistry and solid-state packing .

Q. What safety precautions are critical when handling this compound?

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation/ingestion; work in a fume hood with proper ventilation. Store in sealed containers at 2–8°C, away from ignition sources. In case of exposure, rinse skin/eyes with water and seek medical attention .

Q. What are the typical applications of this compound in medicinal chemistry?

  • It serves as a precursor for bioactive indole derivatives, including kinase inhibitors and calcium channel blockers. The Boc group enhances solubility and stability during intermediate synthesis .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data inconsistencies in this compound structures?

  • SHELXL refines structural models by optimizing bond lengths/angles against high-resolution X-ray data. For twinned crystals, use SHELXD for phase solution and SHELXE for density modification. Validate with R-factor convergence (<5%) and Fourier residual maps to address electron density discrepancies .

Q. What methodologies analyze hydrogen bonding networks in this compound’s crystals, and how do they influence properties?

  • Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds (e.g., D, R₂²(8) motifs). Tools like Mercury (CCDC) visualize interactions, while DFT calculations predict stabilization energies. Strong H-bonds may enhance thermal stability and affect solubility .

Q. How can researchers address stereoselective synthesis challenges in this compound derivatives?

  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). Monitor enantiomeric excess via chiral HPLC or NMR with shift reagents. For diastereomers, optimize solvent polarity and temperature during crystallization .

Q. What strategies reconcile discrepancies between computational predictions and experimental data for tert-butyl conformers?

  • Combine dynamic NMR (low-temperature studies) to observe axial/equatorial equilibria with DFT calculations incorporating explicit solvent models (e.g., PCM). Compare experimental NOE correlations with computed Boltzmann populations to validate conformer ratios .

Q. How should researchers handle contradictory safety data (e.g., “no known hazards” vs. strict precautions) for this compound?

  • Prioritize precautionary measures despite incomplete toxicity data (common for R&D chemicals). Refer to structurally analogous compounds (e.g., tert-butyl hydroperoxide) for hazard extrapolation. Implement ALARA (As Low As Reasonably Achievable) exposure protocols and consult updated SDS from authoritative databases .

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